XL-844 is classified as a small molecule drug with potential antineoplastic activity. It is specifically designed to target checkpoint kinases, which are crucial for cell cycle regulation and DNA repair mechanisms. The molecular formula of XL-844 is and it has been assigned a CAS Registry number of 631864-00-1 .
The synthesis of XL-844 involves multi-step organic reactions typical for small-molecule drug development. While specific synthetic pathways for XL-844 are not detailed in the available literature, general approaches for synthesizing checkpoint kinase inhibitors often include:
The molecular structure of XL-844 features a complex arrangement that allows it to effectively bind to checkpoint kinases. Although specific structural data such as bond lengths and angles are not provided in the search results, the general characteristics of similar compounds suggest that they possess multiple aromatic rings and functional groups conducive to binding interactions.
The structure can be further analyzed using techniques like X-ray crystallography or computational modeling to predict its interaction with target proteins.
XL-844 primarily acts through competitive inhibition of Chk1 and Chk2 kinases. The mechanism involves:
The mechanism by which XL-844 enhances radiosensitivity in cancer cells involves several key processes:
While specific physical properties such as melting point or solubility are not detailed in the sources, small-molecule inhibitors like XL-844 typically exhibit moderate solubility in organic solvents.
The chemical properties include:
Data on these properties can be obtained through experimental studies or computational predictions.
XL-844 has been primarily investigated for its use in oncology, particularly in enhancing the effectiveness of radiotherapy for various cancers. Its ability to sensitize cancer cells to radiation makes it a candidate for combination therapies aimed at improving treatment outcomes in patients with advanced cancers, including chronic lymphocytic leukemia and lymphoma . Further research may explore its efficacy against other malignancies where DNA repair pathways are critical.
XL-844 is a small-molecule inhibitor targeting checkpoint kinases CHK1 and CHK2, pivotal regulators of the DNA damage response (DDR) pathway. Functionally, it abrogates kinase-mediated DNA repair signaling by competitively binding to the ATP-binding sites of CHK1/2, thereby suppressing the phosphorylation of downstream substrates like CDC25C and CDC25A. This inhibition disrupts cell cycle arrest (G2/M checkpoint), forcing cancer cells with unrepaired DNA damage into premature mitosis—a process culminating in mitotic catastrophe and apoptosis [1] [3].
The academic scope of XL-844 spans molecular oncology and radiation biology, specifically focusing on radiosensitization and chemosensitization. Its chemical identity classifies it as an investigational therapeutic agent distinct from DDR inhibitors (e.g., PARP inhibitors), with primary applications in solid tumors exhibiting replication stress or DNA repair deficiencies [1].
Table 1: Key Molecular and Functional Properties of XL-844
Property | Specification |
---|---|
Primary Targets | CHK1, CHK2 kinases |
Mechanism of Action | ATP-competitive inhibition |
Biological Consequence | Abrogation of G2/M checkpoint, mitotic catastrophe |
Therapeutic Domain | Radiosensitization, chemosensitization |
XL-844 emerged in the late 2000s as part of a broader effort to exploit DDR vulnerabilities in cancer. The first peer-reviewed study (2009) by Invest New Drugs demonstrated its radiosensitizing effects in HT-29 human colon cancer cells. Preclinical data revealed that XL-844:
Development was spearheaded by Exelixis Inc. (CA, USA), positioning XL-844 among early-generation dual CHK1/2 inhibitors. Its conceptual innovation lay in synthetic lethality—targeting cancer cells already reliant on compensatory DDR pathways due to oncogenic stress [1] [3].
Table 2: Milestones in XL-844 Research
Year | Development Phase | Key Findings |
---|---|---|
2009 | Preclinical validation | Radiosensitization in HT-29 cells; schedule-dependent efficacy [3] |
2010–2015 | Combination therapy expansion | Evaluation with DNA-damaging agents (e.g., platinum salts) [1] |
2016–present | Biomarker optimization | Focus on predictive biomarkers (e.g., p53 status) [1] |
Primary Research Objectives:
Critical Knowledge Gaps:
Table 3: Priority Research Domains and Evidence Gaps
Research Domain | Evidence Gap | Priority Level |
---|---|---|
Mechanism of Action | In vivo kinetics of CHK1 vs. CHK2 inhibition | High |
Combination Therapy | Impact on immune checkpoint inhibitor efficacy | Medium |
Translational Biomarkers | Correlation between γ-H2AX foci resolution and clinical response | High |
These gaps align with broader challenges in DDR inhibitor development, emphasizing the need for collaborative frameworks to prioritize XL-844 research [4] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2